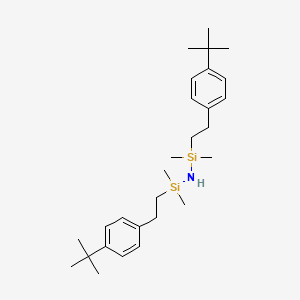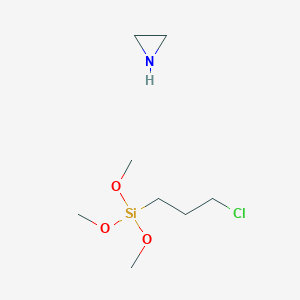
1,3-Di(4-t-butylphenethyl)tetramethyldisilazane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Di(4-t-butylphenethyl)tetramethyldisilazane is a chemical compound that belongs to the class of disilazanes. This compound is known for its unique properties, making it valuable in various fields such as catalysis, organic synthesis, and materials science. It is commonly used in scientific research, medical research, environmental research, and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di(4-t-butylphenethyl)tetramethyldisilazane typically involves the reaction of tetramethyldisilazane with 4-t-butylphenethyl derivatives under specific conditions. The reaction conditions often include the use of solvents such as toluene or hexane and may require the presence of a catalyst to facilitate the reaction. The reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as distillation or recrystallization to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
1,3-Di(4-t-butylphenethyl)tetramethyldisilazane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler silazane derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxanes, while reduction may produce simpler silazane derivatives. Substitution reactions can result in a wide range of products depending on the substituents introduced.
科学的研究の応用
1,3-Di(4-t-butylphenethyl)tetramethyldisilazane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the modification of biomolecules and as a protective group in peptide synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
作用機序
The mechanism by which 1,3-Di(4-t-butylphenethyl)tetramethyldisilazane exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation or breaking of chemical bonds. Its unique structure allows it to participate in a wide range of reactions, making it a versatile compound in both research and industrial applications.
類似化合物との比較
Similar Compounds
- 1,3-Bis(1,1-dimethylethyl)benzene
- 1,3-Ditert-butylbenzene
- 4,6-Di(tert-butyl)benzene
- m-Di-tert-butylbenzene
Uniqueness
Compared to these similar compounds, 1,3-Di(4-t-butylphenethyl)tetramethyldisilazane stands out due to its disilazane structure, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile reagents.
特性
IUPAC Name |
1-tert-butyl-4-[2-[[[2-(4-tert-butylphenyl)ethyl-dimethylsilyl]amino]-dimethylsilyl]ethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H47NSi2/c1-27(2,3)25-15-11-23(12-16-25)19-21-30(7,8)29-31(9,10)22-20-24-13-17-26(18-14-24)28(4,5)6/h11-18,29H,19-22H2,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAKLIKORCKRPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC[Si](C)(C)N[Si](C)(C)CCC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47NSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[dimethyl(octyl)silyl]oxy-ethenyl-[methoxy(dimethyl)silyl]oxy-methylsilane](/img/structure/B6313951.png)




![(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;yttrium](/img/structure/B6313980.png)
![strontium;1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B6313987.png)






![tert-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B6314042.png)
